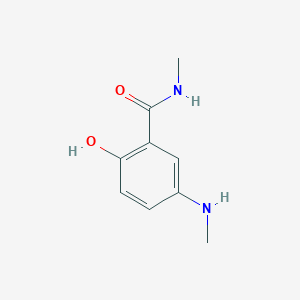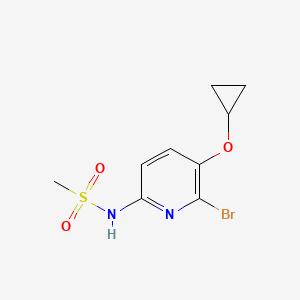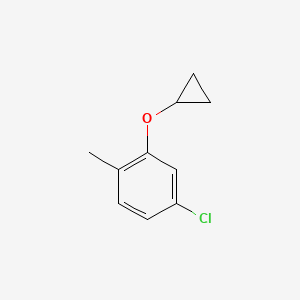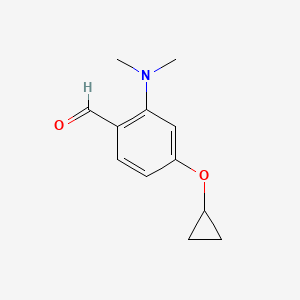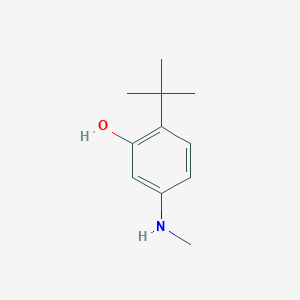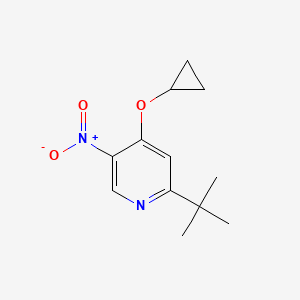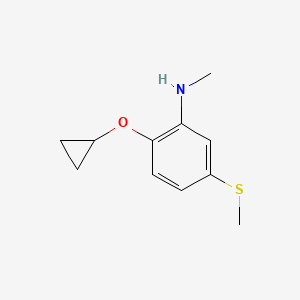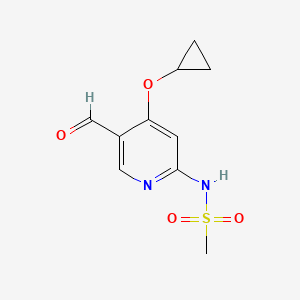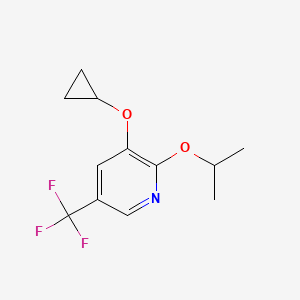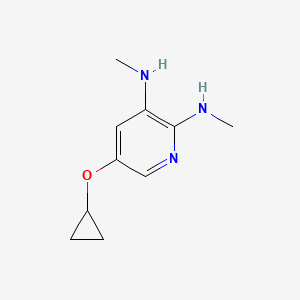
4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of picolinamide, characterized by the presence of a chloro group at the fourth position, a cyclopropoxy group at the third position, and two dimethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropicolinic acid and cyclopropanol.
Formation of Cyclopropoxy Group: The cyclopropanol is reacted with 4-chloropicolinic acid in the presence of a suitable catalyst to form 4-chloro-3-cyclopropoxypicolinic acid.
Amidation: The 4-chloro-3-cyclopropoxypicolinic acid is then reacted with dimethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalyst Selection: Choosing an efficient catalyst for the formation of the cyclopropoxy group.
Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-chloro-3-cyclopropoxypicolinic acid and dimethylamine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methoxypicolinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Chloro-4-cyclopropoxy-N,N-dimethylpicolinamide: Similar structure but with the chloro and cyclopropoxy groups swapped.
4-Chloro-N,N-dimethylpicolinamide: Lacks the cyclopropoxy group.
Uniqueness
4-Chloro-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of both the chloro and cyclopropoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
4-chloro-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)9-10(16-7-3-4-7)8(12)5-6-13-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MCSXFHHTLGLQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





